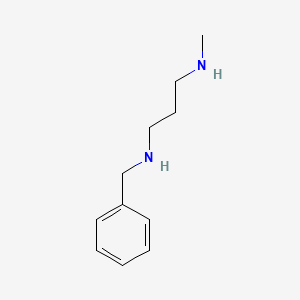

N1-Benzyl-N3-methyl-1,3-propanediamine

Description

Overview of Substituted 1,3-Propanediamine Ligands in Chemical Research

Substituted 1,3-propanediamines are a class of organic ligands that feature a three-carbon backbone with two nitrogen atoms at the 1 and 3 positions, each bearing various substituent groups. These ligands are of significant interest in coordination chemistry because the two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. The stability and properties of the resulting metal complexes can be finely tuned by modifying the substituents on the nitrogen atoms. lookchem.comcapes.gov.br This tunability allows for the design of complexes with specific electronic and steric properties, making them valuable in a range of applications, including as catalysts for organic reactions and as building blocks for novel materials. nih.govresearchgate.net The flexibility of the propane-1,3-diamine backbone allows for the formation of both monomeric and polymeric coordination compounds. capes.gov.br

Structural Features and Core Reactivity of N1-Benzyl-N3-methyl-1,3-propanediamine

This compound is an asymmetrically substituted diamine with the chemical formula C11H18N2 and a molecular weight of 178.27 g/mol . scbt.com The structure consists of a central 1,3-propanediamine chain. One of the primary amine groups is substituted with a benzyl (B1604629) group, while the other is substituted with a methyl group. This asymmetry in substitution is a key feature of the molecule, influencing its coordination behavior and reactivity.

The core reactivity of this compound is dictated by the two secondary amine functional groups. The lone pair of electrons on each nitrogen atom makes them nucleophilic and basic. Consequently, they can readily react with acids to form ammonium (B1175870) salts. chemicalbook.com The nitrogen atoms can also act as ligands, coordinating to metal ions to form metal complexes. The presence of a bulky benzyl group on one nitrogen and a smaller methyl group on the other creates steric hindrance that can influence the geometry and stability of these complexes. The benzyl group, with its aromatic ring, can also participate in pi-stacking interactions, which can further influence the supramolecular chemistry of its derivatives.

The general reactivity of imines, which can be formed from such diamines, includes hydrolysis back to the amine and carbonyl compound, and they are important precursors to various heterocyclic compounds. wikipedia.org

Historical Development and Contemporary Relevance of Benzylated and Methylated Diamines

The study of simple diamines like 1,3-diaminopropane (B46017) has a long history, with these compounds serving as fundamental building blocks in organic synthesis. scbt.com The introduction of substituents such as methyl and benzyl groups has been a key area of development, driven by the desire to create ligands with tailored properties for specific applications.

Methylation of amines is a common strategy in medicinal chemistry and materials science to modify the properties of a molecule. nih.gov N-methylation can alter a compound's basicity, lipophilicity, and steric profile. Historically, methylation was often achieved using hazardous reagents, but modern research focuses on developing greener catalytic methods, for instance, using methanol (B129727) as a methyl source. nih.gov

Benzylated amines have also been a subject of extensive research. The benzyl group can introduce steric bulk and provide opportunities for further functionalization of the aromatic ring. N-alkylation of amines with alcohols, including benzylation, is a well-established field, with ongoing research focused on developing more efficient and environmentally friendly catalytic systems. nih.gov

The contemporary relevance of asymmetrically substituted diamines like this compound lies in their potential to form chiral catalysts for asymmetric synthesis and to act as building blocks for complex molecular architectures. The combination of a benzyl and a methyl group on a diamine backbone provides a platform for creating a diverse range of metal complexes and organic derivatives with potentially unique properties and applications in catalysis and materials science. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|

| This compound | C11H18N2 | 178.27 scbt.com | Biochemical for proteomics research. scbt.com |

| N-Benzyl-1,3-propanediamine | C10H16N2 | 164.25 nih.gov | Used in the synthesis of various derivatives. nih.gov |

| N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine | C12H20N2 | 192.30 nih.gov | Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation. nih.gov |

| N-Methyl-1,3-propanediamine | C4H12N2 | 88.15 chemeo.com | Used as a structure directing molecule in synthesis. chemicalbook.com |

| Compound Name | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|

| N-Methyl-1,3-propanediamine | 139-141 chemicalbook.com | 0.844 chemicalbook.com | 1.447 chemicalbook.com |

| N,N,N',N'-Tetramethyl-1,3-propanediamine | 145-146 sigmaaldrich.com | 0.779 sigmaaldrich.com | 1.4234 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVBOBHGAXKYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, as well as how they are connected.

Proton (¹H) NMR for Structural Assignment and Purity Assessment

Proton NMR (¹H NMR) would be instrumental in identifying the different types of protons and their respective environments within the N1-Benzyl-N3-methyl-1,3-propanediamine molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the propyl chain methylene protons, and the N-methyl protons. The integration of these signals would confirm the number of protons in each unique environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, thus helping to piece together the molecular structure. Purity could also be assessed by the absence of unexpected signals.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂) | ~3.8 | Singlet |

| Propyl (N-CH₂-CH₂-CH₂-N) | 2.5-2.8 | Multiplet |

| Propyl (N-CH₂-CH₂-CH₂-N) | 1.6-1.8 | Multiplet |

| Methyl (N-CH₃) | ~2.4 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR provides a count of the unique carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the three distinct methylene carbons of the propane (B168953) chain, and the methyl carbon. This technique is crucial for confirming the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-140 |

| Benzylic (CH₂) | ~54 |

| Propyl (N-CH₂-CH₂-CH₂-N) | 45-55 |

| Propyl (N-CH₂-CH₂-CH₂-N) | ~30 |

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for an unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal which protons are coupled to each other, confirming the connectivity of the propane chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (from the aromatic and aliphatic groups), and C-N stretching. These absorptions would serve as a fingerprint for the compound's functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=C Aromatic Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Relevant in metal complexes)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound itself, the UV-Vis spectrum would be dominated by absorptions from the benzene (B151609) ring, typically showing characteristic peaks around 254 nm. However, this technique becomes particularly relevant when the compound acts as a ligand in the formation of metal complexes. The coordination of a metal ion can lead to new charge-transfer bands in the UV-Vis spectrum, providing insights into the electronic structure and geometry of the resulting complex.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. The theoretical exact mass of the protonated form of this compound, [C11H18N2+H]+, can be calculated. This value is essential for confirming the identity of the compound in complex mixtures.

Based on the exact masses of structurally similar compounds available in public databases, the expected high-resolution mass can be inferred. For instance, the related compound N'-benzyl-N,N'-dimethylpropane-1,3-diamine has a calculated monoisotopic mass of 192.162648646 Da for the neutral molecule. nih.gov Another related molecule, N-benzylpropane-1,3-diamine, has a calculated exact mass of 164.131348519 Da. nih.gov For this compound, the elemental composition is C11H18N2.

Table 1: Calculated Exact Mass for this compound and Related Compounds

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C11H18N2 | 178.146999 |

| N'-benzyl-N,N'-dimethylpropane-1,3-diamine | C12H20N2 | 192.162649 |

| N-benzylpropane-1,3-diamine | C10H16N2 | 164.131349 |

| N1-Benzyl-N3-ethyl-1,3-propanediamine | C12H20N2 | 192.30 |

| N-Methyl-1,3-propanediamine | C4H12N2 | 88.1515 |

Note: The exact mass for this compound is calculated based on its molecular formula. Data for other compounds are for comparative purposes.

In mass spectrometry, particularly under electron ionization (EI), a molecule undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. For this compound, the fragmentation is dictated by the most labile bonds and the stability of the resulting fragments.

The presence of a benzyl group typically leads to a prominent peak at a mass-to-charge ratio (m/z) of 91, corresponding to the stable tropylium (B1234903) cation ([C7H7]+). nih.gov Another characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, two primary alpha-cleavages are expected:

Cleavage between the benzylic carbon and the adjacent nitrogen (N1), leading to the formation of ions related to the propanediamine backbone.

Cleavage of the C-C bonds within the propyl chain, adjacent to either nitrogen atom.

The presence of the N-methyl group will also influence the fragmentation, leading to characteristic losses. The analysis of these fragments allows for the unambiguous confirmation of the connectivity of the benzyl, methyl, and propanediamine moieties.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion Structure | m/z (Predicted) | Description |

| [C7H7]+ | 91 | Tropylium cation from cleavage of the benzyl group. |

| [CH2=NHCH3]+ | 44 | From cleavage of the C2-C3 bond of the propyl chain. |

| [C6H5CH2NH=CH2]+ | 120 | From cleavage of the C2-C3 bond of the propyl chain. |

| [C6H5CH2NH(CH2)3NHCH3]+• (Molecular Ion) | 178 | The intact molecule with one electron removed. |

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, the principles of solid-state structural determination can be illustrated by examining a metal complex of a closely related derivative. X-ray crystallography provides definitive information on the spatial arrangement of atoms within a crystal lattice.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. In a study of an iron(II) complex with a Schiff base ligand derived from a benzyl-substituted diamine, {N1,N3-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}, single-crystal X-ray analysis revealed the precise coordination environment of the metal center. nih.gov The tetradentate ligand coordinates to the Fe(II) ion through the nitrogen atoms of the triazole and aldimine groups. nih.gov This type of analysis would be equally applicable to well-formed crystals of this compound or its derivatives, providing unequivocal proof of its structure.

X-ray diffraction analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the aforementioned Fe(II) complex, the coordination polyhedron around the iron atom was determined to be close to a trigonal prism. nih.gov For this compound, such an analysis would reveal the conformation of the flexible 1,3-propanediamine linker and the orientation of the benzyl and methyl substituents. This information is crucial for understanding the molecule's steric profile and its potential interactions with other molecules.

Table 3: Crystallographic Data for the Related Compound [Fe(II)(NCS)2(C25H28N8)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.2345 (2) |

| b (Å) | 21.0898 (4) |

| c (Å) | 12.0123 (2) |

| β (°) | 99.878 (1) |

| Volume (ų) | 2801.32 (9) |

| Z | 4 |

| Intermolecular Contacts | C—H⋯π, C—H⋯S, C—H⋯N |

Source: Data from the crystal structure of {N1,N3-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}bis(thiocyanato-κN)iron(II). nih.gov

Computational Chemistry for Structural Insights

Computational chemistry serves as a powerful tool to complement experimental data, offering profound insights into molecular structures and properties where experimental methods may be limited. mdpi.com For this compound, such computational studies would be invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. Through geometry optimization, the lowest energy arrangement of atoms in the molecule can be determined, providing precise bond lengths, bond angles, and dihedral angles. Subsequent electronic structure calculations could reveal key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is fundamental to understanding the compound's reactivity and potential interaction sites. At present, no published DFT data for this compound is available.

Conformational Analysis and Energy Minimization Studies

The flexibility of the propanediamine backbone and the presence of the benzyl group suggest that this compound can adopt multiple conformations. Conformational analysis coupled with energy minimization studies would identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments and how it might interact with biological targets or other molecules. This specific analysis for the title compound has not been reported.

Continuous Shape Measures (CShM) for Quantifying Distortion in Coordination Polyhedra

Continuous Shape Measures (CShM) are a computational tool used to quantify the degree of distortion of a coordination polyhedron from an ideal geometry (e.g., tetrahedral or octahedral). 1int.co.uk This method is primarily applied to metal complexes to describe the coordination environment of the metal center. While this compound is a ligand that can form coordination complexes, there are no published studies of its metal complexes that would necessitate a CShM analysis. mdpi.comresearchgate.net Therefore, no CShM data exists for any coordination compounds of this compound.

Coordination Chemistry and Metal Complexation

Ligand Design Principles

The effectiveness of N1-Benzyl-N3-methyl-1,3-propanediamine as a ligand in coordination chemistry is rooted in fundamental principles of chelation, steric hindrance, and electronic effects. These factors collectively dictate the stability, geometry, and reactivity of the resulting metal complexes.

This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. This simultaneous binding forms a coordination complex that includes a ring structure known as a chelate ring. The formation of such a ring is entropically favorable and leads to a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands; this phenomenon is known as the chelate effect. mdpi.comdoi.org

The 1,3-propanediamine backbone, consisting of a three-carbon chain separating the two nitrogen donor atoms, forms a six-membered chelate ring upon coordination to a metal ion. rsc.org Six-membered rings are particularly stable due to their minimal ring strain, which is comparable to the highly stable five-membered rings formed by ethylenediamine-based ligands. mdpi.comnih.gov This inherent stability of the six-membered chelate ring is a crucial factor in the ligand's ability to form robust complexes with a wide array of metal ions. nsf.gov

The substituents on the nitrogen atoms—a benzyl (B1604629) group on one and a methyl group on the other—play a critical role in modulating the coordination properties of the ligand.

Synthesis and Characterization of Diverse Metal Complexes

The versatile nature of this compound and its derivatives allows for the synthesis of a wide range of metal complexes, including those with transition metals and lanthanides, as well as the formation of more elaborate Schiff base complexes.

The synthesis of transition metal complexes with N-substituted 1,3-propanediamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Platinum(II) Complexes : Extensive research has been conducted on platinum(II) complexes incorporating N-benzyl-1,3-propanediamine derivatives. These complexes are generally prepared by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the diamine ligand in an aqueous solution. researchgate.net The resulting dichloroplatinum(II) complexes have been characterized using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR, confirming the coordination of the diamine to the platinum center. researchgate.net

Copper(II), Nickel(II), and Cobalt(II/III) Complexes : These metals readily form complexes with 1,3-propanediamine and its derivatives. The resulting complexes often exhibit square planar or octahedral geometries. For example, a nickel(II) complex with a tetradentate ligand derived from N,N′-bis(3-aminopropyl)-1,3-propanediamine was found to have a distorted octahedral structure. researchgate.net Similarly, Co(III) complexes with ligands based on the 1,3-propanediamine backbone have been synthesized and shown to adopt stable octahedral geometries. jchemlett.com

Iron(II) and Manganese(II) Complexes : Iron(II) and Manganese(II) form stable complexes with N-donor ligands. While specific studies on this compound are not extensively documented, research on related systems provides insight. For instance, Mn(II) readily forms mono- and bis-complexes with 1,3-propanediamine in solution. mdpi.com Iron(II) complexes with various heterocyclic tridentate amines have also been synthesized and characterized, demonstrating the affinity of Fe(II) for such nitrogen-based coordination environments. nih.goviau.ir

Cadmium(II) and Mercury(II) Complexes : Cadmium(II) and Mercury(II) also form complexes with N-substituted diamines. Schiff base complexes of Cadmium(II) derived from diamines have been synthesized and shown to possess distorted octahedral geometries. nih.gov Mercury(II) complexes with bidentate N-donor ligands have also been prepared and characterized, indicating that the metal ion coordinates effectively with the nitrogen atoms of the ligand. nih.govmdpi.com

The table below summarizes representative transition metal complexes formed with 1,3-propanediamine-based ligands.

| Metal Ion | Example Complex System | Typical Geometry | Characterization Methods |

| Pt(II) | Dichloro(N-benzyl-1,3-propanediamine)platinum(II) | Square Planar | IR, NMR (¹H, ¹³C, ¹⁹⁵Pt), Elemental Analysis |

| Ni(II) | {N,N′-Bis(3-aminopropyl)-1,3-propanediamine}-(trithiocyanurato)nickel(II) | Distorted Octahedral | X-ray Crystallography, IR, Electronic Spectra |

| Co(III) | [Co(bppd)]⁺ (bppd = N,N′-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N′-diacetate) | Distorted Octahedral | X-ray Crystallography, NMR (¹H, ¹³C), IR |

| Mn(II) | [Mn(1,3-propanediamine)₂]²⁺ | Octahedral (in solution) | Spectrophotometry, Potentiometry |

| Cd(II) | Cadmium iodide complex with a Schiff base from N-(2-aminoethyl)propane-1,3-diamine | Distorted Octahedral | X-ray Crystallography |

Lanthanide ions, known for their high coordination numbers and flexible coordination geometries, can also form complexes with N-substituted 1,3-propanediamine ligands. The synthesis often involves the reaction of a lanthanide salt, such as a nitrate or chloride, with the ligand in a suitable solvent. Studies on Schiff base ligands derived from 2-hydroxy-1,3-propanediamine have shown the formation of complexes with Dy(III) and Tb(III) in solution. Furthermore, research on related N,N'-disubstituted-1,3-diaminopropane-N,N'-diacetic acid ligands has demonstrated successful complexation with a range of lanthanide ions, forming stable pseudo-octahedral complexes. jchemlett.com These findings suggest that this compound is a viable candidate for forming stable complexes with f-block elements.

N-substituted 1,3-propanediamines that retain at least one primary amine group can serve as precursors for creating more complex polydentate Schiff base ligands. This is achieved through a condensation reaction between the primary amine functionality and a carbonyl group from an aldehyde or ketone. The resulting Schiff base ligand contains an imine (-C=N-) bond and can offer an expanded set of donor atoms for metal coordination.

For example, Schiff base ligands derived from 1,3-propanediamine have been used to synthesize a variety of metal complexes with Cu(II), Co(II), and Ni(II). These complexes often feature tetradentate ligands that coordinate to the metal center through two nitrogen atoms (from the imines) and two other donor atoms (often oxygen from salicylaldehyde derivatives), typically resulting in square planar or octahedral geometries. rsc.org The formation of these Schiff base complexes significantly broadens the coordination chemistry of the 1,3-propanediamine framework, allowing for the creation of structurally diverse metal complexes with tunable electronic and steric properties.

Structural and Electronic Properties of Coordination Compounds

The coordination chemistry of this compound and its derivatives reveals a versatile binding capability, forming complexes with various transition metals. The structural and electronic properties of these compounds are dictated by the coordination number of the metal center, its oxidation state, and the electronic and steric influences of the ligands involved.

Analysis of Coordination Geometries and Oxidation States of Metal Centers

The geometry of metal complexes incorporating this compound or its derivatives is highly dependent on the metal ion. For instance, this ligand family can form square planar complexes with Palladium(II). The structural characterization of a solvated Pd(II) complex, specifically with N-(3-Aminopropyl)-N'-benzyl-N-methyl-1,3-propanediamine, has been confirmed through crystal structure analysis. oup.com

In the case of iron(II) complexes with related Schiff base ligands derived from a propanediamine backbone, a common coordination geometry is octahedral. iucr.orgiucr.org In one such complex, the Fe(II) ion is coordinated by a tetradentate ligand through the nitrogen atoms of the 1,2,3-triazole and aldimine groups, with two thiocyanate anions completing the coordination sphere. iucr.org The resulting [FeN6] coordination polyhedron can be distorted. The degree of distortion is often quantified using Continuous Shape Measures (CShM), where a value of 0 represents an ideal polyhedron. For one Fe(II) complex, the coordination polyhedron is described as being closer to a trigonal prism than a perfect octahedron. iucr.org In another, the geometry is a distorted octahedron. iucr.org

The oxidation state of the metal center is a crucial electronic parameter. In the documented palladium complexes, the metal center is in the +2 oxidation state. oup.com For the iron complexes featuring related ligands, the iron is consistently in the +2 oxidation state (FeII). iucr.orgiucr.org

Table 1: Coordination Geometry Details for Selected Metal Complexes

| Metal Center | Oxidation State | Coordination Geometry | Description | Reference |

|---|---|---|---|---|

| Palladium (Pd) | +2 | Square Planar | Complex with N-(3-Aminopropyl)-N'-benzyl-N-methyl-1,3-propanediamine. | oup.com |

| Iron (Fe) | +2 | Distorted Octahedral / Trigonal Prismatic | Complex with a tetradentate Schiff base ligand and two thiocyanate anions. | iucr.orgiucr.org |

Influence of Ancillary Ligands (e.g., Thiocyanate, Salicylidene, Bipyridine) on Complex Architecture

Thiocyanate (NCS⁻) is a notable ancillary ligand in this context. In several iron(II) complexes, two thiocyanate anions complete the coordination sphere of the central metal ion by coordinating through their nitrogen atoms. iucr.orgiucr.org These ligands are essential for satisfying the coordination requirements of the Fe(II) center, leading to a stable, charge-neutral complex molecule. iucr.org

The nature of ancillary ligands can also direct whether a complex remains mononuclear or forms higher nuclearity structures like dinuclear or trinuclear species. rsc.orgresearchgate.net For example, studies on related systems have shown that the presence of a chelating nitrato ligand can prevent an increase in nuclearity, whereas other ligands might permit the formation of bridged, polynuclear complexes. rsc.orgresearchgate.net The interplay between the primary ligand, the ancillary ligands, and the solvent molecules ultimately dictates the final complex architecture. rsc.org

Supramolecular Assemblies and Coordination Polymers

Beyond the individual molecule, coordination compounds involving propanediamine-derived ligands can self-assemble into extended supramolecular structures through weaker intermolecular forces. These interactions include hydrogen bonds, C-H···π, C-H···S, and C-H···N interactions. iucr.org

Magnetic Properties of Transition Metal Complexes

The magnetic behavior of transition metal complexes is a direct consequence of the number of unpaired electrons in the d-orbitals of the metal ion and the interactions between neighboring metal centers.

Investigation of Spin-State Transitions (e.g., High-Spin to Low-Spin)

Iron(II) is a d⁶ metal ion that can exist in a high-spin (HS) state with four unpaired electrons or a low-spin (LS) state with zero unpaired electrons, depending on the strength of the ligand field. In the context of complexes with tetradentate Schiff base ligands derived from propanediamine and ancillary thiocyanate ligands, the Fe(II) ion is consistently found to be in the high-spin state. iucr.orgiucr.org Magnetic susceptibility measurements performed at low temperatures have confirmed that the high-spin state is maintained and no spin-state transition occurs upon cooling. iucr.org The effective magnetic moment (µeff) for high-spin Co(II) complexes, which are d⁷, is typically in the range of 4.30 to 4.70 B.M., indicating three unpaired electrons in an octahedral arrangement. researchgate.net

Correlation of Structural Parameters with Magnetic Behavior

A direct correlation exists between the structural parameters of a complex and its magnetic properties. The spin state of a metal ion influences the metal-ligand bond lengths. For an Fe(II) complex, longer Fe-N bond distances are indicative of a high-spin state. This is because in the HS configuration, electrons occupy the antibonding e g * orbitals, which increases the ionic radius of the metal and lengthens the bonds to the coordinating ligands.

In a studied example of a high-spin Fe(II) complex with a propanediamine derivative, the average Fe—N bond distance was determined to be 2.167 Å, a value that is characteristic of the high-spin state. iucr.org This provides a clear structural marker for the magnetic state of the complex. The geometry of the coordination sphere also plays a role; significant distortion from ideal octahedral geometry can influence the electronic structure and, consequently, the magnetic behavior. iucr.orgiucr.org

Table 2: Magnetic Properties and Correlated Structural Data for a High-Spin Fe(II) Complex

| Property | Observation | Significance | Reference |

|---|---|---|---|

| Spin State | High-Spin (HS) | Indicates a weak ligand field, resulting in unpaired d-electrons. | iucr.orgiucr.org |

| Spin Transition | No transition observed upon cooling. | The high-spin state is stable across a range of temperatures. | iucr.org |

| Average Fe-N Bond Length | 2.167 Å | This elongated bond length is a structural signature of the high-spin Fe(II) state. | iucr.org |

Applications in Polymer Science and Materials Engineering

Role as Crosslinking Agents in Polymer Systems

There is currently no available scientific literature or industrial data that describes the use of N1-Benzyl-N3-methyl-1,3-propanediamine as a crosslinking agent in polymer systems. While the presence of two amine groups suggests a theoretical potential for this compound to act as a crosslinker, no studies have been published to confirm or characterize this application.

Utilization as Curing Agents in Resins (e.g., Epoxy Resins)

No specific research or documentation was found regarding the utilization of this compound as a curing agent for resins, including epoxy resins. The reactivity, curing profile, and the final properties of materials cured with this specific diamine have not been reported in the available literature.

Stabilizer Functions in Industrial Formulations (e.g., Foams, Adhesives)

There is no information available in published literature or technical documents to suggest that this compound is used as a stabilizer in industrial formulations such as foams or adhesives. Its efficacy and function in preventing degradation or enhancing the shelf-life of such products have not been documented.

Q & A

Basic: What are the optimal synthetic routes for N1-Benzyl-N3-methyl-1,3-propanediamine, and how can purity be validated?

Answer:

this compound can be synthesized via alkylation of 1,3-propanediamine with benzyl and methyl halides under controlled conditions. Key steps include:

- Alkylation sequence : Sequential protection/deprotection strategies (e.g., Boc-protection) to ensure regioselectivity .

- Reductive amination : For secondary amine formation, using NaBH(OAc)₃ or similar reducing agents to stabilize intermediates .

Validation : - NMR spectroscopy : Confirm substitution patterns (e.g., benzyl/methyl integration ratios in H NMR) .

- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection .

Basic: What spectroscopic techniques are critical for characterizing this compound in solution?

Answer:

- H and C NMR : Identify proton environments (e.g., benzyl aromatic protons at ~7.2 ppm, methyl groups at ~2.3 ppm) and carbon backbone .

- IR spectroscopy : Detect amine N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) .

- UV-Vis : Monitor conjugation effects if derivatized with chromophores (e.g., fluorescein analogs) .

Advanced: How does this compound interact with cellular targets in apoptosis studies, and what experimental designs address conflicting efficacy data?

Answer:

Mechanistic Insights :

- The compound may disrupt mitochondrial membrane potential or modulate caspase activity, though direct targets are unclear. Use knockout cell lines (e.g., Bcl-2-deficient) to isolate pathways .

Addressing Data Contradictions : - Dose-response profiling : Test across logarithmic concentrations (nM–µM) to identify biphasic effects .

- Lysosomal inhibition : Co-treatment with chloroquine to determine if lysosomal degradation affects activity .

- Comparative assays : Pair with known apoptosis inducers (e.g., staurosporine) to benchmark potency .

Advanced: What strategies resolve structural ambiguities in derivatives of this compound during coordination chemistry studies?

Answer:

- X-ray crystallography : Resolve binding modes in metal complexes (e.g., Pt or Mo Schiff base derivatives) .

- DFT calculations : Model electronic interactions between the diamine and metal centers to predict stability .

- Competitive binding assays : Use EDTA or alternative ligands to assess affinity for transition metals .

Basic: How is this compound utilized in drug delivery systems, and what formulation challenges exist?

Answer:

- Cationization : Modify surface charge (e.g., via quaternization) to enhance lysosomal uptake, mimicking cationized LDL delivery .

- Hydrogel integration : Crosslink with polymers (e.g., PEG) for sustained release, though steric hindrance from benzyl groups may reduce efficiency .

Challenges : - Solubility : Hydrophobic benzyl groups necessitate co-solvents (e.g., DMSO) for in vitro studies .

- Toxicity screening : Test acute toxicity in primary cell lines before in vivo applications .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound for antimicrobial applications?

Answer:

- Substitution variants : Synthesize analogs with halide or methoxy substituents on the benzyl ring to assess steric/electronic effects .

- Minimum inhibitory concentration (MIC) assays : Compare activity against Gram-positive/negative bacteria and mycobacteria (e.g., M. tuberculosis) .

- Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to quantify disruption of bacterial membranes .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to volatility and potential amine vapors .

- Spill management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: How do solvent polarity and pH impact the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of amines, accelerating alkylation .

- pH control : Maintain basic conditions (pH >10) to deprotonate amines, but avoid excess base to prevent hydrolysis of benzyl halides .

- Kinetic studies : Monitor reaction progress via TLC or inline IR to optimize time-temperature profiles .

Basic: What are the limitations of using this compound in metal-organic framework (MOF) synthesis?

Answer:

- Steric bulk : The benzyl group may hinder coordination to metal nodes, requiring longer linker arms or smaller substituents .

- Thermal stability : Decomposition above 150°C limits high-temperature MOF applications .

Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

- Docking simulations : Predict binding poses in enzyme active sites (e.g., proteases or kinases) using AutoDock or Schrödinger .

- MD simulations : Assess stability of inhibitor-enzyme complexes over nanosecond timescales .

- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.